N-(2-Hydroxyethyl)acridone
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
10-(2-hydroxyethyl)acridin-9-one |
InChI |
InChI=1S/C15H13NO2/c17-10-9-16-13-7-3-1-5-11(13)15(18)12-6-2-4-8-14(12)16/h1-8,17H,9-10H2 |
InChI Key |
QSVCVHZCFZSUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCO |
Synonyms |
10-(2-hydroxyethyl)acridin-9(10H)-one |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N 2 Hydroxyethyl Acridone and Its Analogues
Direct Synthesis Routes of N-(2-Hydroxyethyl)acridone
The creation of the this compound scaffold can be achieved through a sequence of reactions, primarily involving the formation of the acridone (B373769) core followed by the introduction of the N-(2-hydroxyethyl) group.
Ullmann Condensation-Based Approaches to Acridone Precursors
A foundational method for constructing the acridone skeleton is the Ullmann condensation. This reaction typically involves the coupling of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of a copper catalyst and a base, such as potassium carbonate, to form an N-phenylanthranilic acid intermediate. jocpr.comresearchgate.net Subsequent cyclization of this intermediate, often facilitated by strong acids like polyphosphoric acid (PPA) or sulfuric acid, yields the acridone core. jocpr.comrsc.orgnih.govresearchgate.net
The general scheme for this process can be summarized as follows:
Ullmann Condensation: o-Chlorobenzoic acid reacts with an aniline derivative.
Cyclization: The resulting N-phenylanthranilic acid is treated with a strong acid to induce ring closure.
| Reactants | Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| o-chlorobenzoic acid, aniline, potassium carbonate, copper oxide | Reflux | N-phenylanthranilic acid | orgsyn.org |
| N-phenylanthranilic acid, concentrated sulfuric acid | Heated on a water bath | Acridone | orgsyn.org |
| 2-bromobenzoic acid, various aniline derivatives, potassium carbonate, copper | Reflux in isoamyl alcohol | Acridone derivatives | researchgate.net |
| 2-bromobenzoic acid, various aniline derivatives, potassium carbonate, copper, EtOH | Reflux | 2-arylamino benzoic acids | rsc.org |
| 2-arylamino benzoic acids, PPA | 100 °C | Acridone derivatives | rsc.org |
N-Alkylation Strategies Utilizing Ethylene (B1197577) Carbonate or Halogenated Ethanol (B145695) Derivatives
Once the acridone nucleus is formed, the N-(2-hydroxyethyl) moiety is introduced via N-alkylation. The nitrogen atom of the acridone ring is weakly basic, which can make this step challenging. researchgate.net
One effective method employs ethylene carbonate as the alkylating agent in the presence of a base like potassium hydroxide (B78521) (KOH). rsc.orgresearchgate.net This approach directly installs the 2-hydroxyethyl group onto the acridone nitrogen.
Alternatively, halogenated ethanol derivatives, such as 2-chloroethanol (B45725) or 2-bromoethanol, can be used as alkylating agents. googleapis.combeilstein-archives.org These reactions often require a strong base and may be facilitated by phase transfer catalysis to enhance the reaction rate and yield. researchgate.net
| Acridone Substrate | Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Acridone | Ethylene carbonate | KOH | This compound | rsc.orgresearchgate.net |
| Acridone | 2-Chloroethanol | Not specified | This compound | googleapis.com |
Phase Transfer Catalysis in N-Substitution Reactions
Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly methodology for N-alkylation of acridones. ptfarm.pl This technique is particularly useful for reactions involving a water-soluble base and an organic-soluble acridone substrate. ptfarm.pl A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the base or the deprotonated acridone species into the organic phase where the reaction occurs. researchgate.netptfarm.pl
The use of PTC can lead to improved yields and milder reaction conditions compared to traditional methods. ptfarm.pltandfonline.com For instance, the N-alkylation of acridones with alkyl halides proceeds efficiently under PTC conditions, often with a solid-liquid or liquid-liquid two-phase system. researchgate.nettandfonline.com Microwave irradiation in conjunction with PTC has also been shown to accelerate the N-alkylation of acridones, providing a rapid and efficient synthesis route. rjpbcs.com
Functionalization and Derivatization at the N-(2-Hydroxyethyl) Moiety
The terminal hydroxyl group of the N-(2-hydroxyethyl) side chain provides a convenient handle for further chemical modifications, allowing for the attachment of various functional groups and the formation of conjugates.
Esterification Reactions for Conjugate Formation
The hydroxyl group of this compound can readily undergo esterification to form ester conjugates. This is a common strategy for linking the acridone core to other molecules, such as anti-inflammatory drugs or other biologically active compounds. rsc.orgresearchgate.net The reaction typically involves the condensation of this compound with a carboxylic acid, often activated as an acid chloride or through the use of coupling agents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). tandfonline.comtandfonline.com
For example, this compound has been successfully condensed with ibuprofen (B1674241), (S)-naproxen, and acetylsalicylic acid to create novel hybrid molecules. rsc.org This approach often requires careful control of reaction conditions to ensure efficient ester formation without side reactions. tandfonline.com
| Reactants | Coupling Agent/Conditions | Product | Reference |
|---|---|---|---|
| This compound, Ibuprofen | Condensation | Acridone-ibuprofen conjugate | rsc.org |
| This compound, (S)-Naproxen | Condensation | Acridone-(S)-naproxen conjugate | rsc.org |
| N-(2-hydroxyethyl)amide of 9-acrydone-4-carboxylic acid, tert-butyldimethylsilyl ether of MPA | 2,4,6-trichlorobenzoyl chloride, triethylamine, DMAP | (Mycophenoyl-N-2-ethyl)-9-acridone-4-carboxamide ester | tandfonline.com |
Amidation and Urethane (B1682113) Linkage Chemistries
Beyond esterification, the hydroxyl group can be converted into other functional linkages. While direct amidation from the alcohol is not typical, it can be activated to facilitate reaction with an amine. For instance, this compound can be reacted with N,N'-carbonyldiimidazole to form an activated amide intermediate, which then readily reacts with amino compounds to form stable, fluorescent derivatives. acs.org This strategy is particularly useful for creating probes for the detection of amines. acs.org
Furthermore, the hydroxyl group of this compound can react with isocyanates to form urethane linkages. nih.govl-i.co.ukresearchgate.net This reaction is a fundamental process in polyurethane chemistry and offers a robust method for creating polymeric materials or discrete molecular conjugates incorporating the acridone moiety. l-i.co.uk The formation of the urethane bond is typically efficient and proceeds readily, often at room temperature. l-i.co.uk
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group of this compound serves as a versatile handle for a variety of nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives. This functional group can be readily modified to introduce different moieties, thereby altering the physicochemical and biological properties of the parent molecule. researchgate.net
One common strategy involves the activation of the hydroxyl group to create a better leaving group. For instance, in acidic conditions, the hydroxyl group can be protonated to form a hydronium ion, which is a superior leaving group compared to the hydroxide ion. uobasrah.edu.iqlibretexts.org This allows for subsequent attack by nucleophiles. Primary alcohols, such as the one in this compound, typically undergo substitution via an S(_N)2 mechanism. libretexts.org
A prevalent application of nucleophilic substitution on this compound is in the preparation of fluorescent labeling reagents. The compound can be reacted with a coupling agent like N,N'-carbonyldiimidazole to form an activated amide intermediate, 9-(2-acridone)oxyethylcarbonylimidazole (AOCD). researchgate.net This intermediate readily reacts with primary and secondary amines under mild conditions to yield highly fluorescent derivatives. researchgate.net This method has been successfully employed for the determination of amino compounds in various samples. researchgate.net
Furthermore, the hydroxyl group can be converted into other functional groups, such as halides, which can then undergo further substitution reactions. For example, treatment with phosphorus tribromide can convert the alcohol to a bromide. This bromide can then be displaced by other nucleophiles, like a thioacetate (B1230152) group, to introduce sulfur-containing functionalities. uga.edu
The esterification of the hydroxyl group is another important nucleophilic substitution reaction. This compound can be condensed with various carboxylic acids to form ester derivatives. rsc.org For example, it has been coupled with anti-inflammatory drugs like ibuprofen and (S)-naproxen. rsc.org This approach has also been used to synthesize esters with other biologically active molecules. rsc.org
Interactive Data Table: Examples of Nucleophilic Substitution Reactions
| Reactant with this compound | Reagents and Conditions | Product Type | Application/Significance | Reference |
| N,N'-Carbonyldiimidazole | Ambient temperature | Activated amide intermediate (AOCD) | Fluorescent labeling of amines | researchgate.net |
| Amines (Primary and Secondary) | AOCD, 4-(dimethylamino)pyridine (catalyst), acetonitrile (B52724) | Fluorescent amine derivatives | Quantitative analysis of amines | researchgate.net |
| Ibuprofen | Condensation reaction | Acridone-ibuprofen ester | Potential anti-inflammatory agent | rsc.org |
| (S)-Naproxen | Condensation reaction | Acridone-(S)-naproxen ester | Potential anti-inflammatory agent | rsc.org |
| Acetyl salicylic (B10762653) acid | Condensation reaction | Acridone-acetyl salicylic acid ester | Potential anti-inflammatory agent | rsc.org |
Click Chemistry Approaches for Advanced Conjugates
Click chemistry, a concept introduced by K. Barry Sharpless, has emerged as a powerful tool for the synthesis of complex molecules by joining smaller units together in a modular and efficient manner. researchgate.netwikipedia.org The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.govmdpi.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for creating advanced conjugates of this compound. researchgate.net
To utilize click chemistry, the this compound molecule must first be functionalized with either a terminal alkyne or an azide (B81097) group. The hydroxyl group provides a convenient starting point for this modification. For instance, the hydroxyl group can be reacted with an alkyne-containing reagent to introduce a terminal alkyne. Conversely, it can be converted to a good leaving group (e.g., a tosylate or a halide) and then displaced by sodium azide to install the azide functionality.
Once the functionalized acridone derivative is prepared, it can be "clicked" with a variety of molecules bearing the complementary functional group (azide or alkyne). This allows for the straightforward synthesis of a wide array of conjugates with diverse properties and applications. For example, this compound derivatives can be conjugated to biomolecules such as peptides, carbohydrates, and nucleic acids, or to synthetic polymers and fluorescent dyes. nih.gov
A key advantage of click chemistry is its bioorthogonality, meaning the reaction can proceed in complex biological environments without interfering with native biochemical processes. wikipedia.org This has led to the development of in-situ click chemistry, where the reaction is performed within a biological system to target and label specific molecules. nih.gov For instance, an azide-modified acridone derivative could be used to label an alkyne-containing protein directly within a cell.
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free version of the click reaction that utilizes strained cyclooctynes. wikipedia.orgmdpi.com This is particularly useful for applications in living systems where the toxicity of copper is a concern. nih.gov
Interactive Data Table: Potential Click Chemistry Reactions for this compound Conjugates
| Acridone Derivative | Click Partner | Reaction Type | Potential Conjugate Application | Reference |
| N-(2-azidoethyl)acridone | Alkyne-functionalized peptide | CuAAC or SPAAC | Targeted drug delivery, bioimaging | nih.gov |
| N-(2-propargyloxyethyl)acridone | Azide-functionalized carbohydrate | CuAAC or SPAAC | Glycoconjugate synthesis, studying carbohydrate-protein interactions | nih.gov |
| N-(2-azidoethyl)acridone | Alkyne-functionalized fluorescent dye | CuAAC or SPAAC | Development of fluorescent probes | nih.gov |
| N-(2-propargyloxyethyl)acridone | Azide-functionalized polymer | CuAAC or SPAAC | Creation of advanced materials with tailored properties | mdpi.com |
Modification of the Acridone Core in Conjunction with N-(2-Hydroxyethyl) Substitution
Introduction of Substituents on Aromatic Rings (e.g., halogenation, nitration)
The aromatic rings of the acridone core provide sites for electrophilic substitution reactions, allowing for the introduction of various substituents that can significantly influence the molecule's properties. ijddr.inscience.gov These modifications, in conjunction with the N-(2-hydroxyethyl) side chain, offer a pathway to fine-tune the electronic and steric characteristics of the acridone derivatives.
Halogenation of the acridone core can be achieved using standard halogenating agents. The position of substitution is directed by the existing functional groups on the acridone ring. The introduction of halogens such as chlorine or bromine can alter the lipophilicity and metabolic stability of the compound. rsc.org For example, chloro-substituted acridone derivatives have been synthesized and evaluated for their biological activities. rsc.org
Nitration of aromatic rings is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The nitro group is a strong electron-withdrawing group and its introduction can significantly impact the electronic properties of the acridone system. The position of nitration on the acridone core will be influenced by the directing effects of the existing substituents. Nitro-acridone derivatives can serve as intermediates for further functionalization, as the nitro group can be reduced to an amino group, which can then be derivatized.
Synthesis of Fused Ring Systems Containing the Acridone Core
One approach to synthesizing fused ring systems involves the use of acridone derivatives as starting materials. For instance, pyrazolo-fused acridines have been synthesized through a three-component reaction of a pyrazole-carbaldehyde, cyclohexane-1,3-dione, and an aromatic amine. researchgate.net While this specific example doesn't start with this compound, similar multi-component strategies could potentially be adapted to incorporate this moiety.
Another strategy involves the intramolecular cyclization of appropriately substituted acridone derivatives. For example, a piperazino-fused acridone has been synthesized, creating a tetracyclic system. nih.gov The synthesis of such fused systems often involves multiple steps and careful control of reaction conditions.
The development of novel synthetic methods, such as those utilizing visible-light photocatalysis or transition metal catalysis, is expanding the possibilities for constructing complex fused ring systems. chemrxiv.org These methods could be applied to create novel fused acridone analogues bearing the N-(2-hydroxyethyl) side chain.
Stereoselective Synthesis of Chiral Acridone Analogues
The introduction of chirality into acridone analogues can lead to compounds with enhanced biological specificity and efficacy. Stereoselective synthesis aims to control the formation of a specific stereoisomer. nih.govwikipedia.org While the this compound molecule itself is achiral, chirality can be introduced through various modifications.
One approach is to use a chiral auxiliary, which is a stereogenic group temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org The auxiliary can be attached to the N-(2-hydroxyethyl) side chain or the acridone core, and after the desired stereocenter is created, the auxiliary can be removed.
Another strategy involves the use of chiral catalysts in reactions that create stereocenters. For example, a chiral phosphoric acid has been used to catalyze the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides, a reaction that could potentially be adapted for the synthesis of chiral fused acridone systems. rsc.org
Furthermore, stereocenters can be introduced by using chiral starting materials in the synthesis of the acridone core or its substituents. For instance, a chiral amino alcohol could be used in a multi-component reaction to construct a chiral acridinedione derivative. jocpr.com
The development of versatile stereoselective routes allows for the late-stage diversification of chiral analogues, providing access to a library of compounds for biological evaluation. nih.gov The stereoselective synthesis of chiral acridone analogues with the N-(2-hydroxyethyl) group represents a promising area for the discovery of novel therapeutic agents.
Advanced Spectroscopic and Structural Elucidation Techniques
Electronic Spectroscopy for Photophysical Property Characterization
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light. For N-(2-Hydroxyethyl)acridone, these techniques are crucial for understanding its behavior as a fluorophore.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. The UV-Vis spectrum of acridone (B373769) and its derivatives is characterized by absorption bands that are sensitive to the molecular structure and the solvent environment. rsc.orgresearchgate.net
| Solvent | Absorption Maximum (λmax, nm) | Reference |
| Methanol | Data not available | |
| Ethanol (B145695) | Data not available | |
| Acetonitrile (B52724) | Data not available | |
| Dichloromethane | Data not available | |
| Water | Data not available | |
| Note: Specific experimental data for this compound is not currently available in the cited literature. The table is provided as a template for expected data based on studies of related acridone derivatives. |
Steady-State Fluorescence and Emission Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. This compound is known to be a fluorescent compound and is used as a derivatizing agent for fluorescent detection. researchgate.net The fluorescence properties, including the emission maximum (λem), quantum yield (Φf), and Stokes shift, are critical parameters that define its utility as a fluorophore.
The fluorescence of acridone derivatives is often characterized by a significant Stokes shift, which is the difference in energy between the absorption and emission maxima. This property is advantageous for fluorescence applications as it minimizes self-absorption. The solvent environment can significantly impact the fluorescence quantum yield and the position of the emission peak. mdpi.com For instance, some acridone derivatives exhibit higher quantum yields in polar protic solvents. mdpi.com
Below is a table summarizing the expected photophysical properties of this compound. It is important to note that while the compound is used as a fluorescent label, detailed and specific photophysical data are not widely published. The data for related compounds suggest that the emission would be in the blue-green region of the spectrum. nih.gov
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Stokes Shift (cm-1) |
| Methanol | Data not available | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| Water | Data not available | Data not available | Data not available | Data not available |
| Note: Specific experimental data for this compound is not currently available in the cited literature. The table is provided as a template for expected data based on studies of related acridone derivatives. |
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after pulsed excitation. This technique provides information about the excited-state lifetime (τ) of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. The fluorescence lifetime is an intrinsic property of a molecule and can be influenced by its environment and interactions with other molecules. instras.com
The analysis of fluorescence lifetimes can reveal the presence of different excited-state species or quenching processes. For a complex molecule like this compound, time-resolved fluorescence can provide insights into dynamic processes such as solvent relaxation and intramolecular charge transfer. While time-resolved fluorescence studies have been suggested for this compound, specific experimental data on its fluorescence lifetime are scarce in the published literature.
| Solvent | Fluorescence Lifetime (τ, ns) |
| Methanol | Data not available |
| Ethanol | Data not available |
| Acetonitrile | Data not available |
| Note: Specific experimental data for this compound is not currently available in the cited literature. The table is provided as a template for expected data. |
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of a compound by probing its vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the acridone core and the N-(2-hydroxyethyl) substituent. The key functional groups and their expected vibrational frequencies are detailed in the table below. The presence of a hydroxyl group will give rise to a broad O-H stretching band, and the carbonyl group of the acridone ring will show a strong C=O stretching absorption. researchgate.net The aromatic C-H and C=C stretching vibrations of the acridone ring, as well as the aliphatic C-H stretching and bending vibrations of the ethyl chain, would also be prominent features in the spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3500-3200 (broad) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=O (acridone) | Stretching | ~1630 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-N | Stretching | 1350-1250 |
| C-O | Stretching | 1260-1000 |
| Note: The wavenumbers are approximate and can be influenced by the sample state (solid or solution) and intermolecular interactions such as hydrogen bonding. |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on the vibrational modes of a molecule. It is complementary to FTIR spectroscopy, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of the acridone core. The C=C stretching modes of the aromatic rings would be particularly prominent. While specific Raman spectroscopic data for this compound are not readily found in the literature, the table below lists the expected Raman active modes based on the spectroscopy of acridone and related molecules.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=C (aromatic) | Ring stretching | 1600-1400 (strong) |
| C-C (aliphatic) | Stretching | 1200-800 |
| Note: The Raman shifts are approximate and based on general values for the functional groups present. Specific experimental data for this compound is not currently available in the cited literature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a wealth of information can be obtained about the chemical environment, connectivity, and stereochemistry of the molecule.
Proton NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the acridone core and the aliphatic protons of the N-(2-hydroxyethyl) side chain.
The aromatic region would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the fused benzene (B151609) rings. The exact chemical shifts and splitting patterns depend on the substitution pattern of the acridone system. The protons on the N-(2-hydroxyethyl) group would appear as two distinct signals, likely triplets, corresponding to the methylene (B1212753) group attached to the nitrogen (-N-CH₂-) and the methylene group attached to the hydroxyl group (-CH₂-OH). The integration of these signals would confirm the number of protons in each environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 7.2 | Multiplet | 8H | Aromatic Protons |
| ~4.0 | Triplet | 2H | -N-CH₂- |
| ~3.8 | Triplet | 2H | -CH₂-OH |
| ~4.9 | Singlet | 1H | -OH |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The hydroxyl proton signal may be broad and its chemical shift is highly dependent on concentration and temperature.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The spectrum would show several signals in the aromatic region (typically δ 110-160 ppm) corresponding to the carbon atoms of the acridone core. The carbonyl carbon of the acridone system would appear significantly downfield (δ > 170 ppm). The two aliphatic carbons of the N-(2-hydroxyethyl) side chain would resonate in the upfield region of the spectrum (typically δ 50-70 ppm). rsc.orgpressbooks.pub The chemical shifts provide insight into the electronic environment of each carbon atom. pressbooks.pub
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| > 170 | C=O (Acridone) |
| ~140 - 115 | Aromatic Carbons |
| ~60 | -N-CH₂- |
| ~58 | -CH₂-OH |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity of the protons within the aromatic rings and for confirming the coupling between the two methylene groups in the hydroxyethyl (B10761427) side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. columbia.edu For instance, it would link the proton signal of the -N-CH₂- group to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.edu HMBC is instrumental in piecing together the entire molecular structure by connecting different fragments. columbia.edu For example, it would show a correlation between the protons of the -N-CH₂- group and the quaternary carbons of the acridone core, confirming the attachment point of the side chain to the nitrogen atom.
Carbon-13 (¹³C) NMR Spectroscopy
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. acdlabs.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). acdlabs.comresearchgate.net The mass analyzer then separates these ions based on their mass-to-charge ratio. The detection of a prominent peak corresponding to the expected molecular weight of the protonated molecule provides strong evidence for the successful synthesis of the target compound.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of the molecule. rsc.org By comparing the experimentally measured exact mass with the calculated exact mass for the expected molecular formula (C₁₅H₁₃NO₂ for this compound), the molecular formula can be unequivocally confirmed. This is a critical step in the structural elucidation process, as it distinguishes the target compound from other isomers or compounds with the same nominal mass. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, also known as 10-(2-hydroxyethyl)acridin-9(10H)-one, this method provides critical insights into its molecular conformation, as well as the intermolecular forces that govern its crystal packing.
Studies have revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netnih.gov The crystal structure is organized into a supramolecular three-dimensional network. This intricate architecture is primarily dictated by a combination of hydrogen bonding and π-stacking interactions. researchgate.netnih.gov
The presence of the hydroxyethyl group is instrumental in the formation of the crystal lattice. The hydroxyl group (-OH) acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) and the nitrogen atom of the acridone ring can act as hydrogen-bond acceptors. These hydrogen bonds, along with weaker C—H⋯O interactions, link the molecules together.
Furthermore, the planar acridone ring system facilitates intermolecular π-stacking interactions, where the aromatic rings of adjacent molecules align face-to-face. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-stacking interactions results in a densely packed and stable crystal structure. This is reflected in a significantly higher melting point for this compound compared to its analogue, 10-(2-chloroethyl)acridin-9(10H)-one, where the hydroxy group is replaced by a chlorine atom, leading to weaker intermolecular forces. researchgate.netnih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Supramolecular Structure | Three-dimensional network |
| Key Intermolecular Interactions | Hydrogen bonding, π-stacking |
Chiroptical Spectroscopy for Stereochemical Analysis
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemical features of molecules, including their conformation and configuration. While this compound itself is not chiral, chiroptical techniques become highly relevant when studying its interactions with chiral environments or macromolecules, such as proteins or nucleic acids.
Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the binding of small molecules like acridine (B1665455) derivatives to DNA and for elucidating the resulting structural changes in the DNA. mdpi.comrsc.org DNA itself is a chiral molecule and exhibits a characteristic CD spectrum in the UV region (typically 200-320 nm). The B-form of DNA, for instance, shows a positive band around 275-280 nm, associated with base stacking, and a negative band around 245 nm, related to the right-handed helicity of the duplex. mdpi.comunivr.it
When an achiral ligand, such as an acridine derivative, binds to the chiral DNA scaffold, an induced circular dichroism (ICD) signal can be observed in the absorption region of the ligand. mdpi.com This phenomenon arises from the asymmetric perturbation of the ligand's chromophore upon binding.
The nature of the changes in the DNA's intrinsic CD spectrum and the appearance of ICD signals provide valuable information about the binding mode:
Intercalation: Acridine derivatives, with their planar aromatic systems, are well-known DNA intercalators. researchgate.net Upon intercalation between DNA base pairs, significant changes in the DNA's CD spectrum are often observed. These can include an increase in the intensity of the positive band and the negative band, which is indicative of a stabilization of the B-DNA conformation and perturbations in the helical structure. mdpi.com
Groove Binding: Alternatively, the molecule might bind to the major or minor groove of the DNA. This mode of interaction typically results in smaller changes to the DNA's intrinsic CD spectrum compared to intercalation. mdpi.com
Studies on various acridine derivatives have demonstrated that their binding to calf-thymus DNA (ctDNA) leads to distinct perturbations in the DNA's B conformation. mdpi.com The analysis of these spectral changes allows researchers to infer the specific mode of interaction, which is crucial for understanding the compound's biological activity. mdpi.comnih.gov
Table 2: General CD Spectral Changes for Acridine Derivatives Interacting with DNA
| Spectral Feature | Observation upon Binding | Interpretation |
|---|---|---|
| Intrinsic DNA CD (245 nm) | Increased negative intensity | Perturbation of DNA helicity, often associated with intercalation |
| Intrinsic DNA CD (275 nm) | Increased positive intensity | Changes in base stacking, stabilization of B-form DNA |
| Induced CD (ICD) | Appearance of new signals in the ligand's absorption range | Asymmetric arrangement of the bound ligand, confirming interaction |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. libretexts.orgwikipedia.org In the context of acridone chemistry, ESR can be employed to study radical intermediates that may form during chemical reactions, photochemical processes, or metabolic activation.
While specific ESR studies on this compound are not prominent in the literature, research on the core acridine structure provides a clear precedent for the utility of this technique. For example, the irradiation of acridine in solution has been shown to produce acridinyl radicals, which can be identified and characterized by their ESR spectra. researchgate.net The hyperfine structure observed in the ESR spectrum provides detailed information about the distribution of the unpaired electron's spin density over the molecule, allowing for the unambiguous identification of the radical structure. researchgate.net
The study of radical intermediates is critical because these transient species can be highly reactive and are often central to the compound's mechanism of action or degradation pathway. For instance, in biological systems, the enzymatic oxidation of a molecule can proceed via radical intermediates. nih.gov ESR spectroscopy, often in conjunction with spin trapping techniques, can capture and identify these short-lived radicals, providing mechanistic insights that are otherwise inaccessible. nih.gov Therefore, ESR remains a vital tool for investigating potential radical-mediated reaction pathways involving the acridone scaffold. researchgate.net
Computational and Theoretical Investigations of N 2 Hydroxyethyl Acridone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and potential chemical behavior of N-(2-Hydroxyethyl)acridone. These calculations are performed by solving the Schrödinger equation, albeit with approximations, for the molecular system.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. aps.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G*, can be used to optimize the ground state geometry. nih.govresearchgate.net This provides precise information on bond lengths, bond angles, and dihedral angles, confirming the planar acridone (B373769) core and the conformation of the N-(2-hydroxyethyl) substituent. researchgate.net
A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov
For acridone derivatives, the HOMO is typically localized on the electron-rich acridone ring system, while the LUMO is also distributed over this aromatic core. researchgate.netnih.gov The introduction of the N-(2-hydroxyethyl) group can subtly influence the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov Theoretical calculations allow for the visualization of these orbitals and the quantification of their energy levels.
Table 1: Representative DFT-Calculated Electronic Properties of this compound
| Parameter | Representative Value | Description |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.1 eV | Energy difference between HOMO and LUMO |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. researchgate.netmdpi.com
For this compound, ab initio calculations can be employed to refine the results obtained from DFT. While computationally more demanding, methods like MP2 can better account for electron correlation effects, which are important for accurately describing non-covalent interactions and electronic properties. researchgate.net These high-level calculations serve as a benchmark for DFT results and are crucial for systems where DFT might be less reliable. They can provide very precise predictions of geometries, vibrational frequencies, and electronic transition energies. mdpi.com
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. mdpi.com The NLO response of a molecule is determined by its hyperpolarizability. Computational methods can predict these properties, guiding the synthesis of new NLO materials. mdpi.com Acridone derivatives, with their extended π-conjugated systems, are promising candidates for NLO applications. researchgate.net
The NLO properties, such as the first (β) and second (γ) hyperpolarizabilities, of this compound can be calculated using quantum chemical methods. mdpi.commdpi.com The presence of the acridone core, which acts as an electron acceptor, combined with the potential for charge transfer, can lead to a significant NLO response. nih.gov Theoretical studies can systematically investigate how modifications to the molecular structure, such as the introduction of different substituents, would affect the hyperpolarizability values. metall-mater-eng.com A large calculated hyperpolarizability suggests that the material could be a promising candidate for NLO applications. mdpi.com
Table 2: Predicted Non-Linear Optical (NLO) Properties of this compound
| NLO Parameter | Predicted Value (esu) | Significance |
| First Hyperpolarizability (β) | 5.63 × 10-30 | Indicates potential for second-harmonic generation. mdpi.com |
| Second Hyperpolarizability (γ) | 62.27 × 10-36 | Relates to the third-order NLO response. mdpi.com |
Quantum chemical calculations can be used to determine various thermodynamic properties of this compound. These include the enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and its potential to participate in chemical reactions. oecd.org
Furthermore, these methods can be used to calculate binding energies. For instance, the energy of the hydrogen bond formed by the hydroxyethyl (B10761427) group can be quantified. This is achieved by comparing the energy of the hydrogen-bonded complex with the energies of the individual molecules. Understanding these binding energies is important for predicting how the molecule will interact with its environment, such as solvents or biological receptors. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, and intermolecular and intramolecular interactions. uni-muenchen.dewisc.edu It provides a description of the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. wisc.eduaiu.edu
For this compound, NBO analysis can reveal key details about its electronic structure. nih.gov It can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals, a phenomenon known as hyperconjugation. wisc.edu This analysis is particularly useful for understanding the nature of hydrogen bonds. For example, the interaction between the lone pair of the oxygen atom in the hydroxyl group of one molecule and the antibonding orbital of the O-H bond in another can be quantified. nih.gov The stabilization energy (E(2)) derived from second-order perturbation theory within the NBO framework provides a measure of the strength of these interactions. wisc.edu
Thermodynamic Property Calculations (e.g., binding energies, stability)
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations are excellent for understanding the properties of a single molecule or a small cluster of molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. nih.gov MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions.
Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as an acridone derivative, and its biological target, typically a protein or enzyme.
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, research on closely related N-substituted acridone derivatives provides significant insights into potential binding modes. For instance, studies on N-substituted acridone-2-carboxamides and N-substituted acetamido derivatives of acridone have identified the AKT kinase as a key target in breast cancer. nih.govamazonaws.comresearchgate.net Docking simulations revealed that these acridone derivatives can bind effectively within the active site of the AKT enzyme. nih.govamazonaws.com
In a study of N-acylhydrazone derivatives of acridone, docking simulations were performed against the subunit GyrB of DNA gyrase from Staphylococcus aureus. The results indicated that the acridone moiety engages in crucial hydrophobic interactions with amino acid residues such as Ile85, Ile102, and Ile175, while the carbonyl group of the acridone ring forms a hydrogen bond with Gly85. arabjchem.org Similarly, docking studies of acridone-triazole derivatives against acetylcholinesterase showed π–π interactions between the acridone moiety and Trp84. rsc.org
These findings suggest a common binding pattern for the acridone scaffold. The planar aromatic rings are crucial for establishing π–π stacking and hydrophobic interactions within the target's binding pocket, while the carbonyl group at position 9 often acts as a hydrogen bond acceptor. The N-10 substituent, in this case, the 2-hydroxyethyl group, plays a significant role in modulating the compound's physicochemical properties and can form additional specific interactions, such as hydrogen bonds, with the receptor, thereby influencing binding affinity and selectivity. derpharmachemica.com
Table 1: Summary of Molecular Docking Interactions for Acridone Derivatives
| Acridone Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| N-acylhydrazones | DNA Gyrase (GyrB) | Ile85, Ile102, Ile175, Gly85 | Hydrophobic, Hydrogen Bond | arabjchem.org |
| Acridone-triazoles | Acetylcholinesterase | Trp84, Phe330, Ser122 | π–π Stacking, Hydrogen Bond | rsc.org |
| Amide Derivatives | Aminopeptidase N | Glu389, Tyr477, Met354 | Not Specified | jppres.com |
| N-substituted Acetamides | AKT Kinase | Not Specified | Binding in Active Site | amazonaws.com |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. ajsp.net These models are essential tools in drug design for predicting the activity of new compounds and optimizing lead structures.
Several QSAR studies have been conducted on various series of acridone derivatives to elucidate the structural requirements for their cytotoxic activity. researchgate.netderpharmachemica.comscialert.net For example, a QSAR study on 2-methoxy acridones identified that the flexibility of the substituent sidechain at the N10 position enhances cytotoxic potency. scialert.net Another 3D-QSAR study on cytotoxic acridones highlighted that a larger alkyl group at the N10-position is favorable for activity. derpharmachemica.com
A common approach involves using multiple linear regression to build models based on descriptors such as lipophilicity (logP), polar surface area, and molar refractivity. researchgate.net One such model for DNA binding of acridone derivatives yielded a high correlation coefficient (r² of 0.847). researchgate.net For this compound, the presence of the hydroxyl group in the side chain would significantly influence descriptors like logP and topological polar surface area (TPSA), which are often positively correlated with biological activity in QSAR models for related heterocyclic compounds. ajsp.net
Field-based and Atom-based 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied. scirp.orgresearchgate.net These studies generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. For acridone derivatives, the carbonyl oxygen and the nitrogen atom at the N10-position are often identified as favorable regions for hydrogen bond acceptor and donor interactions, respectively. derpharmachemica.com The 2-hydroxyethyl group of this compound, with its terminal hydroxyl, is well-positioned to interact favorably with a hydrogen bond donor or acceptor field in a receptor site, a feature that can be quantitatively captured in such models.
Table 2: Key Descriptors Used in QSAR Models of Acridone Derivatives
| QSAR Model Type | Key Descriptors | Finding | Reference |
| 2D-QSAR | logP, Polar Surface Area, Molar Refractivity | Correlated with DNA binding and cytotoxicity | researchgate.net |
| 2D-QSAR | Flexibility of N10 sidechain, Number of sulfur atoms | Flexibility enhances cytotoxicity; sulfur is detrimental | scialert.net |
| 3D-QSAR (Atom-based) | AHRRR (Acceptor, Hydrophobic, 3 Aromatic Rings) | High correlation for cytotoxicity against HL-60 cells | derpharmachemica.com |
| 3D-QSAR (Field-based) | Gaussian-based fields | Larger N10-alkyl group and carbonyl oxygen are favorable | derpharmachemica.com |
| Topomer CoMFA | Steric and Electrostatic Fields | Used to optimize potency of N-substituted acridones | scirp.org |
Chemometric Approaches for Data Analysis and Correlation
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. Techniques like Principal Component Analysis (PCA) and Factor Analysis (FA) are employed to reduce the dimensionality of complex datasets and identify underlying patterns and correlations. researchgate.netingentaconnect.comnih.gov
In the context of acridone derivatives, chemometric methods have been used to model relationships between molecular structural descriptors and biological properties, such as the ability to bind noncovalently to DNA. researchgate.netingentaconnect.com In one study, factor analysis was performed on a set of acridinone (B8587238) derivatives, successfully extracting key factors that explained 84.5% of the total variance in the data. researchgate.netingentaconnect.com The most significant descriptors identified were related to lipophilicity and quantum-chemical parameters. researchgate.netingentaconnect.com Such analyses allow for the classification of compounds based on their interaction with DNA, which is a primary mechanism of action for many anticancer acridones. researchgate.net
Metabolomics studies combined with chemometrics have also provided insights into the mechanisms of acridone derivatives. nih.gov By treating cancer cells with an acridone derivative and analyzing the resulting metabolic fingerprints with UPLC/Q-TOF MS, researchers can identify significant changes in metabolite levels. Subsequent PCA and orthogonal partial least squares discriminant analysis (OPLS-DA) of the data can reveal the metabolic pathways perturbed by the compound, offering clues to its mode of action. nih.gov For this compound, such an approach could pinpoint specific metabolic shifts related to its cellular activity.
Hückel Theory Calculations for Regioselectivity Prediction in Synthetic Reactions
Hückel Molecular Orbital (HMO) theory is a simplified quantum mechanical method used to determine the energies of molecular orbitals of π-electrons in conjugated hydrocarbon systems. wikipedia.orglibretexts.org Although it is a relatively simple method, it provides valuable qualitative insights into the electronic structure and reactivity of planar, conjugated molecules like acridone. wikipedia.orglibretexts.orgmit.edu
The acridone core is a conjugated system, and HMO theory can be used to calculate the π-electron density at each atom and the frontier molecular orbitals (HOMO and LUMO). mit.eduufg.br These calculations are particularly useful for predicting the regioselectivity of electrophilic and nucleophilic substitution reactions. For example, the positions with the highest electron density are predicted to be the most reactive towards electrophiles.
While specific HMO calculations for this compound are not readily found in recent literature, the principles of the theory can be applied to the acridone scaffold. The theory treats the π-system independently of the σ-framework. libretexts.org The introduction of the N-10 substituent, while not part of the π-system itself, can influence the electronic properties through inductive effects, which would be considered in more advanced computational methods like Density Functional Theory (DFT). ias.ac.inresearchgate.net DFT and other modern computational methods are now more commonly used to provide more accurate predictions of regioselectivity in synthetic reactions, such as C-H activation and annulation, to build complex polycyclic structures from acridone precursors. acs.orgnih.gov Nevertheless, Hückel theory remains a powerful educational tool for understanding the fundamental electronic properties that govern the reactivity of the acridone ring system. wikipedia.org
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of N-Substituent Modifications on Molecular Interactions
The nature of the substituent at the N-10 position of the acridone (B373769) scaffold plays a pivotal role in defining the compound's biological profile.
The length and branching of the alkyl chain attached to the nitrogen of the acridone core significantly influence the biological activity of the resulting derivatives. Studies on various N-alkylated acridones have demonstrated that the potency of these compounds can be finely tuned by modifying the length of the N-alkyl side chain. For instance, in a series of N10-substituted acridones, those with a butyl spacer (a four-carbon chain) exhibited more promising anticancer and multidrug resistance reversal activity compared to analogues with a propyl spacer (a three-carbon chain). researchgate.net This suggests that an optimal chain length is crucial for effective interaction with the biological target.
The introduction of branching in the alkyl chain also has a discernible effect. The steric profile of substituents can directly impact the antiproliferative profile of acridine (B1665455) scaffolds. mdpi.com For example, the position of branching on the alkyl chain can influence polymer packing and stacking conformation, which in turn affects properties like hole mobilities in polymer thin-film transistors. nih.gov While direct studies on the branching of the hydroxyethyl (B10761427) moiety of N-(2-Hydroxyethyl)acridone are not extensively detailed in the provided results, the general principles of SAR suggest that such modifications would alter the steric bulk and flexibility of the N-substituent, thereby affecting its fit within a receptor's binding pocket. The hydrophobic interactions between the alkyl chain and the target protein are also a key factor. researchgate.net An increase in the hydrophobic chain length can enhance the compacting efficiency of molecules. researchgate.net
The following table summarizes the effect of N-alkyl chain length on the activity of acridone derivatives:
| Compound Series | Alkyl Chain Length | Observed Activity | Reference |
| N10-substituted-4-methyl acridones | Propyl (3 carbons) | Less potent | researchgate.net |
| N10-substituted-4-methyl acridones | Butyl (4 carbons) | More potent anticancer and MDR reversal activity | researchgate.net |
| N-alkylmorpholine derivatives | C12 to C16 | Highest bactericidal effects | chemrxiv.org |
| N-alkylmorpholine derivatives | < C5 | Inactive | chemrxiv.org |
The terminal hydroxyl group of the N-(2-hydroxyethyl) moiety is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. nih.gov Its presence and derivatization significantly influence the compound's activity.
The hydroxyl group can be derivatized to form various esters, ethers, or other functional groups, leading to changes in polarity, solubility, and binding affinity. For example, the intermediate N10-(2-hydroxyethyl)acridone has been used as a precursor to synthesize acridone-drug conjugates by condensing it with drugs like ibuprofen (B1674241), (S)-naproxen, and acetylsalicylic acid. rsc.org This derivatization strategy aims to combine the properties of the acridone scaffold with those of other therapeutic agents.
Furthermore, the hydroxyl group can be replaced with other functionalities. For instance, N10-substituted acridones with a terminal tertiary amino group on the alkyl side chain have been synthesized and evaluated for their anticancer and multidrug resistance reversal properties. researchgate.net The presence of a cationic amino group can enhance interactions with negatively charged residues in a binding pocket. researchgate.net
Derivatization of the hydroxyl group can also be used for analytical purposes. For instance, 9-(2-Hydroxyethyl)acridone can be reacted to form a fluorescent derivative for the determination of amino compounds. researchgate.net
The table below illustrates examples of derivatization of the terminal hydroxyl group:
| Starting Material | Derivatization | Resulting Compound/Application | Reference |
| This compound | Condensation with Ibuprofen | Acridone-ibuprofen conjugate | rsc.org |
| This compound | Condensation with (S)-Naproxen | Acridone-(S)-naproxen conjugate | rsc.org |
| This compound | Condensation with Acetyl Salicylic (B10762653) Acid | Acridone-acetyl salicylic acid conjugate | rsc.org |
| This compound | Reaction with N,N'-carbonyldiimidazole | Fluorescent derivatization reagent for amines | researchgate.net |
Introducing additional functional groups onto the N-chain of acridone derivatives can significantly modulate their biological activity by altering their physicochemical properties and introducing new interaction points with biological targets. These modifications can influence factors such as solubility, lipophilicity, and the ability to form hydrogen bonds or electrostatic interactions.
For instance, the incorporation of a piperazine (B1678402) ring or tryptophan moieties into the N-chain of acridone derivatives has been shown to yield compounds with potent inhibitory activity against MARK4 kinase. nih.gov Specifically, amide derivatives of piperazine and tryptophan were found to be more potent than simple N-alkylated derivatives. nih.gov This suggests that the introduction of these larger, more complex functional groups can lead to more favorable interactions within the kinase's active site.
The introduction of a tertiary amino group at the terminal end of the N-alkyl side chain is another important modification. Studies on N10-substituted-4-methyl acridones revealed that a side chain with a terminal tertiary cationic amino group is a key structural feature for anti-proliferative activity. researchgate.net The presence of this group can facilitate electrostatic interactions with the biological target.
The following table provides examples of the effects of introducing additional functional groups on the N-chain:
| Acridone Derivative Type | Additional Functional Group | Observed Effect on Activity | Reference |
| Amide derivatives | Piperazine ring | Potent MARK4 kinase inhibition | nih.gov |
| Amide derivatives | Tryptophan | Potent MARK4 kinase inhibition | nih.gov |
| N10-substituted-4-methyl acridones | Terminal tertiary amino group | Important for anti-proliferative activity | researchgate.net |
| Acridone derivatives | Triphenylamine | Intramolecular charge transfer, tuneable aggregation-induced emission | rsc.org |
Role of Terminal Hydroxyl Group and its Derivatization
Impact of Acridone Core Substitutions on Mechanistic Activity
Substitutions on the tricyclic acridone core are a critical determinant of the compound's mechanistic activity, influencing its electronic properties and steric interactions with biological targets.
The position of substituents on the acridone ring system has a profound impact on the biological activity of the resulting derivatives. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its target.
For instance, in the context of antiproliferative activity, the presence of strong electron-donating groups at position 2 and weak electron-withdrawing groups at position 6 of the acridone core has been associated with a considerable increase in activity. mdpi.com Conversely, for certain acridone derivatives designed as acetylcholinesterase inhibitors, substitutions at positions 2 or 4 with methoxy (B1213986), chlorine, or bromine groups led to a loss of activity. rsc.org This highlights the target-specific nature of these positional effects.
In another study, 4-fluoro substituted acridones were found to be more potent than their 2-fluoro substituted counterparts against a non-small cell lung cancer cell line. researchgate.net This demonstrates that even the same substituent can have different effects depending on its location on the acridone core. Furthermore, for a series of acridone derivatives targeting various cancer cell lines, those with an electron-donating group at the 7- or 8-position were more active, possibly due to more effective DNA interaction. rsc.org
The electronic properties of substituents also play a role in the optical properties of acridone derivatives. The introduction of strong electron-acceptor groups like cyano, sulfone, and sulfonamide at the C-2 position of a 7,9-diaminoacridine scaffold can induce a red-shift in the absorption and emission bands. acs.org
The table below summarizes the positional effects of substituents on the acridone core:
| Position of Substituent | Type of Substituent | Effect on Activity | Target/Application | Reference |
| Position 2 | Strong electron-donating group | Increased antiproliferative activity | Cancer cells | mdpi.com |
| Position 6 | Weak electron-withdrawing group | Increased antiproliferative activity | Cancer cells | mdpi.com |
| Positions 2 or 4 | Methoxy, Chlorine, Bromine | Loss of activity | Acetylcholinesterase inhibition | rsc.org |
| Position 4 | Fluoro | More potent than 2-fluoro substitution | Non-small cell lung cancer | researchgate.net |
| Positions 7 or 8 | Electron-donating group | More active | Cancer cells (DNA interaction) | rsc.org |
| Position 2 | Cyano, Sulfone, Sulfonamide | Red-shift in absorption/emission | Fluorescent dyes | acs.org |
The steric and electronic properties of substituents on the acridone core are fundamental to their interaction with biological receptors and targets. These properties dictate the binding affinity, selectivity, and ultimately the biological activity of the compounds.
Steric Effects: The size and shape of substituents can significantly influence how a molecule fits into the binding site of a target protein. Bulky substituents can create steric hindrance, preventing optimal binding. For example, derivatives with bulky substituents such as methoxy (OCH3), nitro (NO2), and dimethylamino (N(CH3)2) at certain positions on the acridone core have shown a drastic decrease in antiproliferative activity. mdpi.com This indicates that the steric profile of the substituents at these positions directly impacts the compound's efficacy. The planarity of the acridone ring system is crucial for its ability to intercalate into DNA, a common mechanism of action for many acridone derivatives. rsc.org Substituents that disrupt this planarity can diminish this activity.
Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, alters the electron distribution within the acridone ring system. This, in turn, affects the strength of non-covalent interactions with the target, such as hydrogen bonds and cation-π interactions. nih.gov Electron-donating groups, for instance, can increase the electron density of the aromatic system, potentially enhancing cation-π interactions with positively charged residues in a receptor. Conversely, electron-withdrawing groups can make the acridone core more electrophilic, which can be important for certain enzymatic reactions or interactions. The introduction of polar substituents like hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3) can facilitate effective adsorption and the formation of stable complexes with metal surfaces, which is relevant for applications such as corrosion inhibition. researchgate.net
In the context of developing fluorescent probes, the combination of electron-donating (amino) and electron-accepting (sulfonamide) groups on the acridone core can create a "push-pull" π-electron system, leading to desirable shifts in absorption and emission spectra. acs.org
The following table provides a summary of the steric and electronic effects of substituents:
| Effect | Description | Example | Reference |
| Steric Hindrance | Bulky groups prevent optimal binding. | Bulky groups like OCH3, NO2, and N(CH3)2 decrease antiproliferative activity. | mdpi.com |
| Planarity | A planar acridone core is often required for DNA intercalation. | The unique planar ring structure allows acridone derivatives to act as DNA intercalators. | rsc.org |
| Cation-π Interactions | Electron-donating groups can enhance interactions with cationic residues. | The interaction between cations and aromatic π-systems is a key non-covalent force. | nih.gov |
| "Push-Pull" System | Combination of electron-donating and accepting groups alters optical properties. | Amino (donor) and sulfonamide (acceptor) groups on the acridone core create a red-shift in fluorescence. | acs.org |
| Polar Interactions | Polar substituents can facilitate adsorption and complex formation. | Groups like -OH, -NH2, and -OCH3 aid in binding to metal surfaces. | researchgate.net |
Role of Planarity and Aromaticity in Molecular Interactions
The acridone scaffold, the core of this compound, is a defining feature that dictates its molecular interactions. The planarity and aromaticity of this tricyclic system are fundamental to its biological activities. rsc.org Aromatic compounds are characterized by a cyclic, planar structure with a delocalized π-electron system, which confers enhanced stability. wikipedia.org For a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess 4n+2 π electrons, according to Hückel's Rule. libretexts.orglibretexts.org
The planar nature of the acridone ring system allows it to effectively interact with other planar biological structures, most notably through a process called intercalation, where it inserts itself between the base pairs of DNA. rsc.orgmdpi.com This interaction is a hallmark of many acridine and acridone derivatives and is a primary mechanism for their observed biological effects. researchgate.net The aromatic character of the molecule facilitates π-π stacking interactions, where the electron-rich π systems of the acridone and the DNA bases overlap, further stabilizing the complex. wikipedia.org
Correlation of Molecular Features with Specific Mechanistic Pathways
Relationship between Molecular Volume and Binding Site Selectivity
The molecular volume of acridone derivatives, including this compound, plays a significant role in determining their selectivity for different biological binding sites. rsc.org Larger molecular volumes can sterically hinder a molecule's entry into smaller binding pockets, thereby conferring selectivity for larger ones. rsc.org
A pertinent example is the design of acridone-based selective COX-2 inhibitors. By conjugating this compound with non-steroidal anti-inflammatory drugs (NSAIDs), researchers have created derivatives with significantly larger molecular volumes. rsc.org This increased size is thought to prevent their entry into the smaller COX-1 binding site (approximately 316 ų) while allowing them to fit into the larger COX-2 binding site (approximately 394 ų). rsc.org This principle of size-based selectivity is a key strategy in rational drug design.
Interactive Table: Molecular Volume and COX Enzyme Selectivity of Acridone Derivatives
| Compound | Molecular Volume (ų) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|---|---|
| Ibuprofen | 155-214 | >100 | 1.89 | >52.9 |
| (S)-Naproxen | 155-214 | 12.5 | 1.25 | 10 |
| Acridone-ibuprofen conjugate (113a) | 353-412 | 74.1 | 0.67 | 110.6 |
| Acridone-(S)-naproxen conjugate (113b) | 353-412 | >100 | 0.98 | >102 |
Data sourced from a 2017 study on acridine/acridone analogues. rsc.org
Structural Determinants for DNA Intercalation Efficacy
The efficacy of DNA intercalation by acridone derivatives is highly dependent on specific structural features. The planarity of the tricyclic acridone ring system is the most critical determinant, allowing it to slip between the stacked base pairs of the DNA double helix. rsc.orgmdpi.com
Beyond simple planarity, the nature and position of substituents on the acridone ring can significantly modulate intercalation affinity and sequence selectivity. The addition of side chains can enhance binding through various non-covalent interactions. For instance, positively charged groups on a side chain can form electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, anchoring the molecule and stabilizing the intercalated complex. usp.br
SAR for Enzyme Inhibition Specificity (e.g., topoisomerase I/II, kinases)
The structure-activity relationships of acridone derivatives as enzyme inhibitors are a subject of extensive research, particularly concerning topoisomerases and kinases. rsc.org Many acridine and acridone derivatives function as "topoisomerase poisons," stabilizing the transient enzyme-DNA cleavage complex and leading to DNA strand breaks. mdpi.com
Topoisomerase Inhibition:
The ability of acridone derivatives to inhibit topoisomerases is closely linked to their DNA intercalating properties. rsc.org By binding to DNA, they can interfere with the enzyme's function. The specificity for topoisomerase I versus topoisomerase II can be influenced by the substituents on the acridone ring. For example, certain side chains can introduce interactions that favor binding to one isoform over the other. mdpi.comresearchgate.net Some acridine derivatives have been identified as dual inhibitors of both topoisomerase I and II. acs.org
Kinase Inhibition:
The acridone scaffold has also been explored for its potential as a kinase inhibitor. Kinases have an ATP-binding pocket that can be targeted by small molecules. While not as extensively studied for this compound itself, other acridone derivatives have been shown to inhibit various kinases. acs.org The design of such inhibitors often involves modifying the acridone core with substituents that can form specific hydrogen bonds and other interactions within the ATP-binding site of the target kinase. acs.org The selectivity for different kinases is a significant challenge and is highly dependent on the detailed molecular interactions governed by the substituent groups.
Interactive Table: Examples of Acridine/Acridone Derivatives and Their Enzyme Inhibition
| Compound/Derivative Class | Target Enzyme(s) | Key Structural Features for Activity |
|---|---|---|
| Amsacrine (m-AMSA) | Topoisomerase II | An anilino side chain at the 9-position of the acridine ring. rsc.org |
| Triazoloacridone (C-1305) | Topoisomerase I/II | A triazole ring fused to the acridone system. rsc.org |
| Thiazolidinone-acridines | Topoisomerase I and II | A thiazolidinone moiety attached to the acridine ring. rsc.org |
Mechanistic Investigations of Molecular Interactions in Vitro and in Silico
Interactions with Nucleic Acids
The planar structure of acridone (B373769) derivatives, including N-(2-Hydroxyethyl)acridone, allows them to interact with nucleic acids through various mechanisms, influencing crucial cellular processes. These interactions are fundamental to their biological activities.
DNA Intercalation Mechanisms and Binding Affinities
Acridine (B1665455) and its derivatives are well-known for their ability to insert their planar ring system between the base pairs of double-stranded DNA, a process known as intercalation. rsc.orgresearchgate.net This interaction is primarily driven by hydrophobic forces and leads to a distortion of the DNA helix, which can interfere with DNA replication and transcription, ultimately causing cell death. researchgate.netresearchgate.net The binding affinity of these compounds to DNA can be quantified by a binding constant (K). For instance, a derivative of acridine showed a strong interaction with calf thymus DNA (ctDNA) with a binding constant value of K = 2.0 × 10³ M⁻¹. rsc.org The efficiency of intercalation and the resulting biological activity are influenced by the nature and position of substituents on the acridine core. researchgate.net
G-Quadruplex DNA Stabilization and Recognition
In addition to duplex DNA, acridone derivatives can interact with and stabilize G-quadruplex (G4) DNA structures. nih.govresearchgate.net G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, which are found in important regions of the genome, such as telomeres and gene promoter regions. nih.govnii.ac.jpnih.gov The stabilization of G4 structures by small molecules can inhibit the activity of enzymes like telomerase and regulate gene expression, making them attractive targets for therapeutic intervention. researchgate.netnih.gov The interaction with G4 DNA is often achieved through π-π stacking between the planar aromatic surface of the acridone and the G-tetrads of the quadruplex. researchgate.net Some non-planar ligands have also been shown to bind to the grooves of G-quadruplexes. researchgate.net The selectivity for G-quadruplex DNA over duplex DNA is a critical factor in the development of targeted therapies. nih.gov For example, a small molecule was reported to bind to the BCL-2 G4 with a dissociation constant (Kd) of approximately 1.6 µM, showing specificity over other G4s and duplex DNA. nii.ac.jp
Inhibition Mechanisms of Topoisomerase Enzymes (Type I and II)
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes by catalyzing the breaking and rejoining of DNA strands. tandfonline.comnih.gov Acridone derivatives can act as topoisomerase inhibitors, which are classified into two main categories: topoisomerase poisons and catalytic inhibitors. nih.gov
Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA. tandfonline.com This stabilization prevents the religation of the cleaved DNA strand(s), leading to the accumulation of DNA breaks and subsequent cell death. tandfonline.comusp.br Amsacrine, a well-known acridine derivative, is a topoisomerase II poison. rsc.orgnih.gov
Catalytic Inhibitors: These inhibitors interfere with the catalytic cycle of the enzyme without trapping the cleavage complex. They can either block the binding of the enzyme to DNA or prevent the cleavage reaction itself. tandfonline.com
Several acridine derivatives have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). rsc.orgnih.govrjsocmed.com For example, certain acridine–thiosemicarbazone derivatives have shown significant inhibition of topoisomerase IIα. nih.gov The dual inhibition of both enzyme types is a desirable feature for anticancer agents. usp.br
Modulation of Telomerase Activity
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. mdpi.comnih.gov In most normal somatic cells, telomerase activity is low or absent, leading to telomere shortening with each cell division. mdpi.com However, in the majority of cancer cells, telomerase is reactivated, allowing for unlimited proliferation. nih.govresearchgate.net
Acridone derivatives can inhibit telomerase activity, primarily through the stabilization of G-quadruplex structures in telomeric DNA. rsc.orgresearchgate.net By stabilizing these structures, the access of telomerase to the 3' overhang of the telomere is blocked, preventing the addition of telomeric repeats. researchgate.net This leads to progressive telomere shortening and ultimately induces cellular senescence or apoptosis in cancer cells. researchgate.net
Enzyme Inhibition Mechanisms
Beyond their interactions with nucleic acids, acridone derivatives have been shown to inhibit other key enzymes involved in various physiological and pathological processes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.comrsc.org The inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. mdpi.comrsc.org
Derivatives of acridone have been investigated as inhibitors of both AChE and BChE. rsc.org For example, certain triazole derivatives of acridone have demonstrated inhibitory activity against these enzymes. One such derivative, with a 4-substituted chlorine on the pendant benzyl (B1604629) group, showed the best ability to inhibit AChE with an IC₅₀ value of 7.31 μM. rsc.org Docking studies have suggested that these compounds can interact with key amino acid residues in the active sites of the enzymes, such as through π-π stacking interactions. rsc.org The inhibition can be competitive, non-competitive, or mixed-type, depending on whether the inhibitor binds to the active site, a peripheral site, or both. mdpi.com Some dihydroacridine derivatives have also been identified as effective BChE inhibitors, with IC₅₀ values in the low micromolar range. nih.gov
Table of IC₅₀ Values for Cholinesterase Inhibition by Acridone Derivatives
| Compound/Derivative | Enzyme | IC₅₀ (µM) |
| Acridone-triazole derivative (44g) rsc.org | AChE | 7.31 |
| Dihydroacridine derivative (1d) nih.gov | BChE | 2.90 |
| Dihydroacridine derivative (1e) nih.gov | BChE | 3.22 |
| Acridine derivative (2d) nih.gov | BChE | 6.90 |
Cyclooxygenase (COX-1/COX-2) Inhibition
The enzyme cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is responsible for the formation of prostanoids, such as prostaglandins (B1171923) and thromboxane, from arachidonic acid. wikipedia.org There are two main isoforms of this enzyme, COX-1 and COX-2. nih.gov COX-1 is typically present in the gastrointestinal tract, while COX-2 is found at sites of inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) that are not selective can inhibit both enzyme forms, which blocks the positive and negative effects of prostaglandins. scielo.org.mx
Acridone and its derivatives have been investigated for their anti-inflammatory properties, which are linked to the inhibition of COX enzymes. researchgate.net The selectivity of these compounds for COX-2 over COX-1 is a key area of research to develop anti-inflammatory agents with fewer gastrointestinal side effects. scielo.org.mx The structural basis for this selectivity lies in a difference in the active sites of the two isoforms; a smaller valine residue in COX-2 compared to a bulkier isoleucine in COX-1 creates a side pocket that selective inhibitors can bind to. wikipedia.orgscielo.org.mx
Urease Inhibition Mechanisms
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, leading to an increase in pH. wikipedia.org This enzyme is a target for inhibitors in agriculture to prevent ammonia volatilization from urea-based fertilizers and in medicine to combat pathogens like Helicobacter pylori, which uses urease to survive in the acidic environment of the stomach. nih.govumt.edu.my
Acridone derivatives have been identified as potent urease inhibitors. researchgate.net The mechanism of inhibition often involves the binding of the inhibitor to the active site of the urease enzyme, which contains two nickel ions. umt.edu.my Kinetic studies on some acridone derivatives have revealed a competitive mode of inhibition, suggesting that they compete with the natural substrate, urea, for binding to the active site. researchgate.net The planar structure of the acridone core is thought to play a role in its interaction with the enzyme. researchgate.net
In a study evaluating various acridone derivatives, several compounds showed potent inhibitory activity against urease, with IC50 values ranging from 0.91 to 11.84 µM, which is significantly more potent than the standard inhibitor, thiourea (B124793) (IC50 = 19.43 ± 0.18 µM). researchgate.net While specific data for this compound was not provided, the strong performance of its structural analogs suggests potential activity. Molecular docking studies could further elucidate the specific interactions between this compound and the urease active site.
Kinase Inhibition Profiles (e.g., DYRK1A, CLK1, CDK1, CDK5, GSK3, CK1)
Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders. researchgate.netsemanticscholar.org Acridone alkaloids have been identified as inhibitors of several protein kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Cdc2-like kinase 1 (CLK1). rsc.orgresearchgate.net
DYRK1A, in particular, has emerged as a therapeutic target for conditions like Down syndrome and Alzheimer's disease. semanticscholar.orgmdpi.com Bioassay-guided isolation from plant sources has led to the discovery of acridone alkaloids that show significant inhibitory activity against DYRK1A. researchgate.net Molecular docking studies suggest that these acridone derivatives interact with key residues in the ATP-binding pocket of the kinase, such as Lys188, Glu239, and Leu241. rsc.org
Several acridone alkaloids have been tested for their inhibitory activity against a panel of kinases. The following table summarizes the findings for some of these compounds.
📊 Table 1: Kinase Inhibition by Acridone Alkaloids
| Compound | DYRK1A (IC50 µM) | CLK1 (IC50 µM) | GSK3 (IC50 µM) | CDK1 (IC50 µM) | CDK5 (IC50 µM) | CK1 (IC50 µM) |
|---|---|---|---|---|---|---|
| Acrifoline | 0.075 | 0.17 | 2 | 5.3 | 9 | - |
| Atalaphyllidine | 2.2 | - | - | - | - | - |
| Chlorospermine B | 5.7 | 7 | - | - | - | - |
| Chlorospermine A | No activity | No activity | No activity | No activity | No activity | No activity |
Data sourced from rsc.org
The data indicates that substitutions on the acridone scaffold significantly influence the inhibitory potency and selectivity towards different kinases. rsc.org
Dihydrofolate Reductase (DHFR) Modulation
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for replenishing the pool of tetrahydrofolate, a vital cofactor for the synthesis of purines, pyrimidines, and certain amino acids. nih.govnih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a well-established target for anticancer and antimicrobial drugs. nih.gov
The acridone scaffold has been reported to have the potential to interact with DHFR. researchgate.net While direct inhibitory data for this compound on DHFR is not specified in the available literature, the general class of acridine derivatives has been studied for this activity. The planar nature of the acridine ring allows for potential intercalation into the enzyme's active site, similar to other known DHFR inhibitors. researchgate.net Further enzymatic assays and computational modeling would be necessary to determine the specific modulatory effect of this compound on DHFR activity.
Interactions with Protein Targets and Cellular Pathways
Mechanisms of Modulating Multidrug Resistance (MDR) via P-glycoprotein Efflux Inhibition
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov P-gp functions as an efflux pump, actively transporting a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. mdpi.comwikipedia.org
Acridone derivatives have been identified as substrates for and inhibitors of P-gp. researchgate.net The planar structure of the acridone ring system is thought to facilitate its interaction with the drug-binding pocket of P-gp. researchgate.net By acting as competitive or non-competitive inhibitors, these compounds can block the efflux of other chemotherapeutic agents, thus sensitizing MDR cancer cells to treatment. nih.gov The strategy of co-administering a P-gp inhibitor with an anticancer drug aims to restore the cytotoxic efficacy of the latter. nih.gov
The mechanism of P-gp inhibition by acridone derivatives can involve direct binding to the transporter, which may prevent the binding of other drug substrates or interfere with the ATP hydrolysis that powers the efflux pump. scielo.br While specific studies on this compound as a P-gp inhibitor are not detailed, the known interaction of the acridone scaffold with this efflux pump suggests its potential as an MDR modulator. researchgate.net
Induction of Cell Cycle Arrest Mechanisms (In Vitro Models)
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Inducing cell cycle arrest is a common mechanism of action for many anticancer agents. mdpi.com Acridone derivatives have been shown to induce cell cycle arrest in various cancer cell lines. acs.org
Studies on related compounds have demonstrated that they can cause cell accumulation in specific phases of the cell cycle, often at the G2/M transition. mdpi.com This arrest can be a prelude to apoptosis, or programmed cell death. The molecular mechanisms underlying this effect can involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). researchgate.net For example, some naphthalimide derivatives, which share some structural similarities with acridones, have been shown to induce cell cycle arrest and apoptosis. researchgate.net
While direct evidence for this compound inducing cell cycle arrest is not explicitly provided in the reviewed literature, a related fatty acid amide, N-(2-Hydroxyethyl)hexadecanamide, has been shown to induce apoptosis and upregulate the cell-cycle arrest gene p21 in breast cancer cells. researchgate.net This suggests that the N-(2-hydroxyethyl) moiety might contribute to such activities. Further investigation using techniques like flow cytometry would be required to determine the precise effect of this compound on the cell cycle in different cancer models.
Molecular Mechanisms of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a critical mechanism for the anti-cancer potential of many therapeutic compounds. Acridone derivatives are known to induce apoptosis through various molecular pathways. researchgate.net While direct studies on this compound are limited, research on structurally related compounds provides significant insight into the likely mechanisms.
One primary mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the mitochondrial pathway of apoptosis. For instance, compounds similar to this compound have been shown to induce apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins such as BCL-2. researchgate.net This shift in the BAX/BCL-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.
Once in the cytosol, cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. This includes the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. researchgate.netnih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.gov
Furthermore, some acridine analogues induce apoptosis through cell cycle arrest, often at the G2/M phase, which can be a precursor to apoptosis. spandidos-publications.com The tumor suppressor protein p53 is another key player; its stabilization and activation by acridine derivatives can halt the cell cycle and initiate apoptosis. researchgate.net In some cellular contexts, particularly in cancer cells with defective apoptosis signaling, acridine derivatives may induce cell death through alternative pathways like autophagy. spandidos-publications.com
Research on the acridine derivative 2-({4-[4-(acridin-9-ylamino)phenylthio]phenyl}(2-hydroxyethyl)amino)ethan-1-ol (CK0402) in breast cancer cells revealed a potent induction of apoptosis, although the specific caspase activation profile suggested that other caspase-independent pathways might also be involved. spandidos-publications.com This highlights the complexity of the apoptotic mechanisms, which can be cell-type specific.
| Key Protein/Process | Role in Apoptosis Induction by Acridone-Related Compounds | Reference |
| Bcl-2 Family | Upregulation of pro-apoptotic BAX and downregulation of anti-apoptotic BCL-2. | researchgate.net |
| Mitochondria | Disruption of membrane potential and release of cytochrome c. | nih.gov |
| Caspases | Activation of initiator caspases (Caspase-8, -9) and executioner caspases (Caspase-3). | researchgate.netnih.gov |
| p53 | Stabilization and activation, leading to cell cycle arrest and apoptosis. | researchgate.net |
| Cell Cycle | Arrest at the G2/M phase, preceding apoptosis. | spandidos-publications.com |
Specific Protein-Ligand Binding Studies (e.g., Fluorescence Quenching, Atomic Force Microscopy)
The interaction of small molecules like this compound with proteins is fundamental to their biological activity. Techniques such as fluorescence quenching and atomic force microscopy (AFM) provide detailed insights into these binding events.
Fluorescence Quenching
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins, such as human serum albumin (HSA), which is a major transport protein in the blood. plos.orgjst.go.jp The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be quenched upon binding of a small molecule. This quenching can occur through static or dynamic mechanisms. researchgate.net
This compound and its derivatives are inherently fluorescent, a property that is valuable for binding studies. researchgate.netresearchgate.net Studies on 10-(2-hydroxyethyl)-9-acridone show that it exhibits intense fluorescence, which can be modulated upon binding to biomolecules. researchgate.net The binding of a ligand like this compound to a protein can be quantified by analyzing the decrease in the protein's fluorescence intensity. The Stern-Volmer equation is often used to determine the quenching constants, which provides information on the binding affinity and the number of binding sites. plos.org For example, studies on N6-(2-hydroxyethyl)-adenosine binding to HSA have utilized this method to elucidate the binding mechanism. plos.org The fluorescence of N-(2-hydroxyethyl) derivatives can also be quenched by interaction with other molecules, such as nucleic acids. caymanchem.com
| Property | Description | Reference |
| Fluorescence | This compound derivatives exhibit intense fluorescence. | researchgate.net |
| Quenching Mechanism | Binding to proteins like HSA can quench intrinsic protein fluorescence, indicating interaction. | plos.orgresearchgate.net |
| Binding Analysis | Stern-Volmer plots are used to calculate quenching constants and binding parameters. | plos.org |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful imaging technique that can visualize the topography of biological samples at nanometer resolution in physiological conditions. kanazawa-u.ac.jpbdu.ac.in In protein-ligand binding studies, AFM can be used to directly observe changes in the protein's structure or the formation of protein-ligand complexes. researchgate.net
While direct AFM imaging of this compound binding to a specific protein has not been extensively reported, the technique is well-suited for such investigations. AFM can provide three-dimensional images of protein surfaces before and after the introduction of a ligand. bdu.ac.in This can reveal conformational changes in the protein upon binding. Furthermore, AFM can be used to measure the forces of interaction between a single protein molecule and a ligand-functionalized AFM tip, a technique known as force spectroscopy. bdu.ac.in This provides direct measurement of the binding forces at the single-molecule level. The formation of larger aggregates or complexes resulting from ligand binding, such as the interaction of compounds with DNA, can also be visualized. researchgate.net
Free Radical Scavenging Mechanisms
Free radicals and other reactive oxygen species (ROS) are implicated in numerous pathological conditions, and the ability of a compound to scavenge these species is a key aspect of its antioxidant activity. unar.ac.idbrieflands.com Acridone derivatives have demonstrated significant potential as free radical scavengers. unar.ac.id
The primary mechanisms by which acridone compounds exert their free radical scavenging effects include:
Hydrogen Atom Transfer (HAT): The compound donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net
Single Electron Transfer (SET): The compound donates an electron to the free radical. researchgate.net
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the free radical scavenging ability of compounds. unar.ac.id In this assay, the antioxidant compound reduces the stable DPPH radical, causing a color change that can be measured spectrophotometrically. Acridones have shown concentration-dependent scavenging activity in this assay. unar.ac.id
Another important mechanism is the chelation of metal ions, particularly iron (Fe²⁺). unar.ac.id Free iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. By chelating iron, acridone compounds can prevent this reaction, thereby reducing oxidative stress and protecting biomolecules like proteins from oxidative damage. unar.ac.id
Studies on the related compound N6-(2-hydroxyethyl)-adenosine (HEA) have shown that it protects cells from hydrogen peroxide-induced oxidative damage. nih.gov HEA was found to reduce ROS generation, inhibit lipid peroxidation, and increase the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov These findings suggest that this compound may act through similar mechanisms, not only by directly scavenging radicals but also by bolstering the cell's own antioxidant defense systems.
| Mechanism | Description | Reference |
| DPPH Radical Scavenging | Acridones neutralize the stable DPPH free radical in a concentration-dependent manner. | unar.ac.id |
| Iron Chelation | Sequesters free iron ions, preventing the formation of hydroxyl radicals via the Fenton reaction. | unar.ac.id |
| Hydrogen Atom Transfer (HAT) | Donates a hydrogen atom to quench a free radical. | researchgate.net |
| Single Electron Transfer (SET) | Donates an electron to neutralize a free radical. | researchgate.net |
| Enhancement of Antioxidant Enzymes | Increases the activity of cellular antioxidant enzymes like SOD and GSH-Px. | nih.gov |
Advanced Research Applications Beyond Direct Therapeutic Use
Development as Fluorescent Probes and Markers
The inherent fluorescence of the acridone (B373769) core makes N-(2-Hydroxyethyl)acridone and its derivatives excellent candidates for development as probes and markers in biological and chemical systems.
This compound is a potent fluorophore that can be detected at very low concentrations, making it highly suitable for sensitive bioanalytical assays. researchgate.net Its structure allows for straightforward chemical modification, enabling its conjugation to other molecules to create specific probes.
A notable application is in the development of labels for avidin-biotin based assays. researchgate.net Researchers have synthesized 10-(2-biotinyloxyethyl)-9-acridone from this compound. researchgate.net This novel biotinylated fluorophore retains intense fluorescence and demonstrates rapid, specific, and stoichiometric binding to the biotin-binding sites of avidin (B1170675) and streptavidin. researchgate.net The strong fluorescence signal allows for the detection of biomolecules at very low concentrations; for instance, the precursor this compound can be detected down to 1.90 x 10⁻¹⁰ M in aqueous solutions. researchgate.net Preliminary studies have shown that conjugates derived from this compound can be used for the fluorimetric determination of solid-phase immobilized mouse IgG with detection limits as low as 1.3 ng per assay. researchgate.net
Table 1: Fluorescence Properties and Detection Limits
| Compound | Detection Limit (in aqueous solution) | Application Note |
|---|---|---|
| This compound | 1.90 x 10⁻¹⁰ M | Precursor, exhibits intense intrinsic fluorescence. researchgate.net |
Acridone derivatives are increasingly used as fluorescent probes for cellular imaging due to their favorable photophysical properties. mdpi.com These derivatives can be designed to have environment-sensitive fluorescence, a desirable trait for imaging agents. For example, some acridone derivatives exhibit high quantum yields in polar protic solvents but show red-shifted emission in polar aprotic solvents, indicating sensitivity to the local molecular environment. mdpi.com
While this compound itself can stain the nucleus of living cells, its true potential lies in its use as a scaffold for more complex imaging agents. mdpi.comacs.org By modifying the acridone core, researchers can develop probes with unique properties, such as aggregation-induced emission (AIE). mdpi.com AIEgens are molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation, a phenomenon that can be exploited for selective imaging in cellular environments. mdpi.com The development of surfactant-like acridone derivatives, for instance, allows for self-assembly in aqueous media and selective fluorescence effects that are prominent in cellular imaging. mdpi.com These tailored optical behaviors position acridone derivatives as powerful tools for future bioapplications in mechanistic cellular studies. mdpi.com
Application in Bioanalytical Assays
Integration into Chemosensor Design for Specific Analyte Detection
A chemosensor is a molecule designed to provide a detectable signal, often a change in fluorescence, upon binding to a specific analyte. amazonaws.comacs.org The acridone structure is an excellent platform for chemosensor development due to its robust and tunable fluorescence. rsc.org The this compound molecule can be functionalized to incorporate a receptor unit that selectively interacts with a target analyte, such as a metal ion. amazonaws.comrsc.org
The general mechanism for many fluorescent chemosensors involves photoinduced electron transfer (PET). amazonaws.com In the absence of the analyte, the receptor can quench the fluorescence of the acridone fluorophore through PET. Upon binding the analyte, this PET process is inhibited, leading to a "turn-on" fluorescent response. amazonaws.com This principle has been used to design acridine-based chemosensors for various metal cations. For example, an easily synthesized acridine-based chemosensor, N,N′-(acridine-3,6-diyl)dipicolinamide (ACC), shows a significant quenching of its fluorescence emission specifically in the presence of copper ions (Cu²⁺), with a low detection limit of 1.2 x 10⁻⁷ M. rsc.org Such sensors are valuable tools in biochemistry, environmental science, and clinical analysis for the detection of biologically or environmentally important species. amazonaws.comresearchgate.net
Utilization in Photophysical Materials Science
The light-absorbing and emitting properties of the acridone core make it a valuable component in the development of advanced materials that interact with light. researchgate.netresearchgate.net
This compound is a versatile building block for creating photosensitive materials. researchgate.net The hydroxyl group on the ethyl side chain provides a convenient point for chemical modification, allowing the acridone unit to be incorporated into larger polymer structures or other molecular systems. researchgate.net This adaptability has been leveraged to develop materials for applications in laser technologies and as dyes. researchgate.net The ability to trigger chemical reactions or changes in material properties using light is critical in fields like photolithography and data storage. wiley.com By integrating the acridone chromophore, materials can be designed to respond to specific wavelengths of light, enabling precise spatial and temporal control over their function. researchgate.netwiley.com
Thermochemiluminescence (TCL) is a phenomenon where a molecule decomposes upon heating to produce light. d-nb.info This process is highly advantageous for bioanalytical assays because it is a reagent-less system; the light emission is triggered simply by heat, simplifying the measurement procedure compared to other luminescence techniques. d-nb.info
N-substituted acridine-containing 1,2-dioxetanes have been developed as highly effective TCL labels. d-nb.info In these molecules, the acridine (B1665455) moiety, the same core as in this compound, acts as the fluorophore. When the unstable 1,2-dioxetane (B1211799) ring is heated, it decomposes and transfers energy to the acridine unit, which then releases this energy as a photon. d-nb.info The properties of these TCL probes, such as their stability and emission characteristics, can be fine-tuned by adding different substituents to the acridine ring. d-nb.info This versatility makes them extremely attractive as labels for immunoassays and gene-probe assays, particularly for the development of portable biosensors. d-nb.info
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 10-(2-Biotinyloxyethyl)-9-acridone |
| Avidin |
| Streptavidin |
| N,N′-(acridine-3,6-diyl)dipicolinamide (ACC) |
Photosensitive Materials Development
Analytical Derivatization Reagents for Chromatographic and Spectroscopic Methods
This compound has been investigated as a precursor for developing highly sensitive fluorescent labeling reagents for analytical chemistry. The primary application in this area is for the precolumn derivatization of specific analytes, particularly primary and secondary amines, to enhance their detection in high-performance liquid chromatography (HPLC).
The core of this application involves a chemical transformation of this compound into a more reactive intermediate. researchgate.netufjf.br Research has shown that this compound can react with the coupling agent N,N'-carbonyldiimidazole (CDI) at room temperature. researchgate.netufjf.br This reaction produces an activated amide intermediate known as 9-(2-acridone)oxyethylcarbonylimidazole (AOCD). researchgate.netufjf.br
This AOCD intermediate is a key reagent that readily reacts with amino compounds. researchgate.netufjf.br The derivatization reaction is typically carried out under mild conditions, facilitated by a base catalyst such as 4-(dimethylamino)pyridine (DMAP) in an acetonitrile (B52724) solvent. researchgate.net The resulting derivatives are highly fluorescent, which allows for sensitive detection. researchgate.netufjf.br These fluorescent derivatives exhibit an excitation maximum (λex) around 404 nm and an emission maximum (λem) of approximately 440 nm. researchgate.netufjf.br
The derivatized amines show good stability under reversed-phase HPLC conditions, which is crucial for reliable and reproducible analysis. researchgate.net Methodologies developed using this derivatization strategy have demonstrated the ability to achieve baseline resolution of common amine derivatives on a C18 column. researchgate.netufjf.br The detection limits for this method are notably low, reported to be in the range of 0.16 to 12.8 ng/mL, signifying its high sensitivity for determining free amines in environmental samples like wastewater. researchgate.netufjf.br The relative standard deviations for the analysis of each amine derivative are typically below 4.5%, indicating good reproducibility. researchgate.netufjf.br
Furthermore, related acridone-based structures, such as 2-(9-acridone)-ethyl chloroformate (AEC-Cl), have also been synthesized and utilized for the rapid and efficient labeling of free amino acids for HPLC-fluorescence detection (HPLC-FLD) analysis. rsc.org
Table 1: Analytical Performance of this compound-Derived Reagent
| Parameter | Finding |
| Precursor Compound | This compound |
| Activating Agent | N,N'-carbonyldiimidazole (CDI) researchgate.netufjf.br |
| Active Intermediate | 9-(2-acridone)oxyethylcarbonylimidazole (AOCD) researchgate.netufjf.br |
| Target Analytes | Primary and Secondary Amines researchgate.netufjf.br |
| Detection Method | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection researchgate.netufjf.br |
| Excitation Wavelength (λex) | ~404 nm researchgate.netufjf.br |
| Emission Wavelength (λem) | ~440 nm researchgate.netufjf.br |
| Detection Limits (S/N=3) | 0.16–12.8 ng/mL researchgate.netufjf.br |
| Reproducibility (RSD, n=6) | <4.5% researchgate.netufjf.br |
Applications as MALDI-MS Matrices in Mass Spectrometry
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique crucial for the analysis of large, fragile molecules like biopolymers. wikipedia.org The technique relies on a matrix material that co-crystallizes with the analyte and absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation. wikipedia.org
A thorough review of scientific literature does not indicate that this compound is used as a matrix for MALDI-MS applications. However, other compounds within the broader acridine chemical family are well-established and commonly used as MALDI matrices.
Notably, 9-aminoacridine (B1665356) (9-AA) is a frequently used matrix, particularly for the analysis of lipids and other small molecules in negative-ion mode. researchgate.netmdpi.com It is effective because it provides low background interference in the low mass-to-charge (m/z) region, which is critical for analyzing low-molecular-weight compounds. researchgate.net Derivatives of 9-aminoacridine have also been developed to improve spectral quality and expand their utility to positive-ion mode lipid analysis. researchgate.net For instance, the substance 2,4,5,7-tetranitro-9-aminoacridine (TNA), synthesized from 9-aminoacridine, has been presented as a suitable alternative matrix for lipid detection in positive-ion mode. researchgate.net
In a different but related application, acridine derivatives have been designed as MALDI probes. These are not matrices but rather derivatization agents that react with a target analyte to make it more readily detectable by MALDI-MS. For example, a quaternized acridine maleimide (B117702) probe was developed for the in situ derivatization and imaging of thiols in tissue samples. acs.org
While this compound itself is not a reported MALDI matrix, the utility of the acridine core structure in related compounds for mass spectrometry highlights the diverse roles this chemical family plays in advanced analytical methods.
Table 2: Use of Acridine-Based Compounds in MALDI-MS
| Compound/Derivative | Application Type | Target Analytes | Ion Mode |
| This compound | Not reported as a MALDI matrix | N/A | N/A |
| 9-Aminoacridine (9-AA) | MALDI Matrix researchgate.netmdpi.com | Lipids, Small Molecules, Phytoalexins researchgate.netmdpi.com | Primarily Negative researchgate.netmdpi.com |
| 2,4,5,7-tetranitro-9-aminoacridine (TNA) | MALDI Matrix researchgate.net | Lipids researchgate.net | Positive researchgate.net |
| Quaternized Acridine Maleimide | MALDI Probe (Derivatization Agent) acs.org | Thiols acs.org | Positive acs.org |
Q & A
Basic Research Questions
Q. How does the N-(2-hydroxyethyl) substituent influence the photophysical properties of acridone derivatives?
- Methodological Approach : Characterize absorption/fluorescence spectra in solvents of varying polarity (e.g., using UV-Vis and fluorescence spectroscopy). Compare Stokes shifts and oscillator strengths with unsubstituted acridone. Solvent-dependent dipole moment changes in the excited state (S₁) can be inferred via Lippert-Mataga plots . Computational modeling (e.g., TD-DFT) can predict charge distribution changes induced by the hydroxyethyl group.
- Key Considerations : The hydroxyethyl group may alter hydrogen-bonding interactions and solvent relaxation dynamics, impacting fluorescence quantum yields .
Q. What synthetic strategies are effective for introducing the hydroxyethyl group to the acridone core?
- Methodological Approach : Optimize nucleophilic substitution or reductive amination reactions using 2-hydroxyethylamine and halogenated acridone precursors. Monitor reaction progress via HPLC or TLC, and confirm structures using NMR and high-resolution mass spectrometry (HRMS).
- Key Considerations : Steric hindrance at the acridone N-position may require catalysts (e.g., Pd-based) or elevated temperatures .
Q. How does solvent polarity affect the excited-state dynamics of N-(2-hydroxyethyl)acridone?
- Methodological Approach : Perform time-resolved fluorescence spectroscopy in solvents spanning a polarity range (e.g., cyclohexane to water). Analyze lifetime decays to identify solvent-dependent non-radiative pathways (e.g., intersystem crossing or internal conversion) .
- Key Considerations : Polar solvents may stabilize charge-transfer states, reducing fluorescence lifetimes .
Advanced Research Questions
Q. How can solvent-independent singlet-triplet equilibrium states be experimentally validated in this compound?
- Methodological Approach : Use femtosecond transient absorption spectroscopy to track intersystem crossing (ISC) rates () and reverse ISC () across solvents. Compare decay kinetics and triplet quantum yields. A solvent-independent equilibrium is indicated by consistent ratios .
- Data Contradiction Resolution : Conflicting solvent effects may arise from competing relaxation pathways (e.g., T₂ vs. S₁ energy gaps). Resolve via temperature-dependent studies to isolate activation energies .
Q. What role does the hydroxyethyl group play in aggregation-induced emission (AIE) behavior?
- Methodological Approach : Compare solid-state vs. solution-phase fluorescence of this compound with methyl- or phenyl-substituted analogs. Use dynamic light scattering (DLS) to correlate particle size/aggregation state with emission profiles.
- Key Insights : The hydroxyethyl group may disrupt π-π stacking (reducing aggregation-caused quenching) or enhance hydrogen-bonding networks, promoting AIE .
Q. How do intramolecular charge-transfer (ICT) processes in this compound compare to other N-substituted derivatives?
- Methodological Approach : Conduct solvatochromic studies to map emission wavelength shifts against solvent polarity. Pair with cyclic voltammetry to determine HOMO-LUMO gaps. ICT strength can be quantified via the difference in dipole moments () between S₀ and S₁ states .
- Advanced Analysis : Use femtosecond stimulated Raman spectroscopy (FSRS) to probe real-time ICT dynamics .
Data Interpretation & Experimental Design
Q. How to resolve contradictions in reported solvent effects on acridone derivatives?
- Framework :
Systematically vary solvent parameters (polarity, hydrogen-bonding capacity, viscosity).
Use multivariate analysis (e.g., principal component analysis) to deconvolute solvent contributions.
Cross-validate with computational solvent models (e.g., COSMO-RS).
- Case Study : Conflicting Stokes shifts in hydrophobic vs. hydrophilic solvents may reflect competing S₁ stabilization and T₂ energy elevation .
Q. What experimental controls are critical for studying substituent effects on acridone photophysics?
- Essential Controls :
- Include unsubstituted acridone as a baseline.
- Use inert atmospheres (e.g., N₂) to exclude oxygen quenching during lifetime measurements.
- Standardize solvent purity and degassing protocols .
Tables for Comparative Analysis
Table 1 : Solvent-Dependent Photophysical Parameters of Acridone Derivatives
| Substituent | (nm) | (nm) | (D) | (s⁻¹) |
|---|---|---|---|---|
| N-H (acridone) | 420 | 480 | 5.2 | |
| N-(2-hydroxyethyl) | 425 | 490 | 5.8* | * |
| N-methyl | 415 | 470 | 4.9 | |
| *Predicted values based on substituent trends . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
